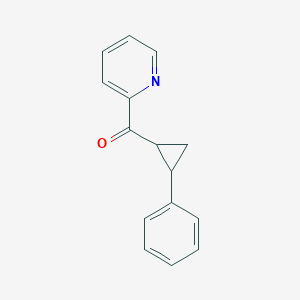
(2-Phenylcyclopropyl)(2-pyridinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Phenylcyclopropyl)(2-pyridinyl)methanone” is a chemical compound with the molecular formula C15H13NO and a molecular weight of 223.27 . It is also known by other synonyms such as “2-(2-phenylcyclopropanecarbonyl)pyridine” and "Methanone, (2-phenylcyclopropyl)-2-pyridinyl-" .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been a subject of research . One method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . This process uses water under mild conditions and can be applied to pyridin-2-yl-methanes with various aromatic rings .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group attached to a cyclopropyl group, which is further attached to a methanone group. The methanone group is also attached to a pyridinyl group .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 223.27 . Other physical and chemical properties such as boiling point, melting point, and density can be found on chemical databases .Applications De Recherche Scientifique
Anticancer Potential
(2-Phenylcyclopropyl)(2-pyridinyl)methanone and its analogs exhibit significant potential in cancer treatment. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, a related compound, demonstrates potent cytotoxicity in various tumor cell lines, arrests cancer cells in the G2/M phase, and induces apoptosis. This suggests its role as a promising anticancer therapeutic agent.
Crystal and Molecular Structure
The crystal and molecular structure analysis of related compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone provides insights into their structural properties. This compound crystallizes in the monoclinic space group, indicating its structural stability and potential for various applications in scientific research, particularly in the field of material sciences and pharmaceuticals (Lakshminarayana et al., 2009).
Anti-Tubercular Properties
Compounds like aryloxyphenyl cyclopropyl methanones, which share a structural resemblance with this compound, have been studied for their anti-tubercular activities. These compounds exhibit significant Minimum Inhibitory Concentrations (MICs) against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Dwivedi et al., 2005).
Insect Antifeedant Activities
The synthesis of aryl bicyclo [2.2.1] heptene-2-yl-methanones and their insect antifeedant activities highlight another area of application for these compounds. This research indicates their potential use in developing environmentally friendly pest control agents (Thirunarayanan, 2014).
Biocatalysis and Biotransformation
Biocatalysis and biotransformation studies have explored the enantiomerically pure synthesis of phenyl(pyridin-2-yl)methanol, a related compound, using bacterial strains like Lactobacillus paracasei. This indicates the potential for biosynthesis and chiral resolution of related compounds for pharmaceutical applications (Şahin et al., 2019).
Antibacterial and Antifungal Properties
Some derivatives, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, have been synthesized and shown to possess significant antimicrobial activity. These compounds compare favorably with standard drugs like ciprofloxacin and fluconazole, suggesting their potential as antimicrobial agents (Kumar et al., 2012).
Propriétés
IUPAC Name |
(2-phenylcyclopropyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYVNFLTONVXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

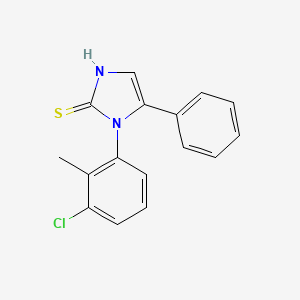

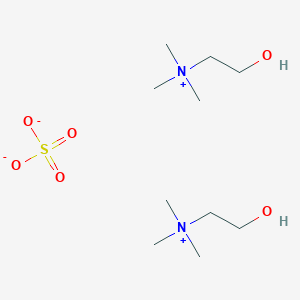
![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(2-methylimidazol-1-yl)acetamide](/img/structure/B2933762.png)
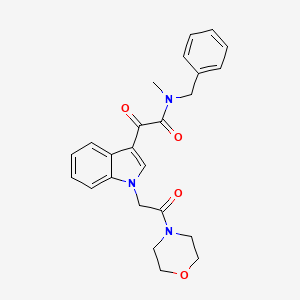
![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2933764.png)
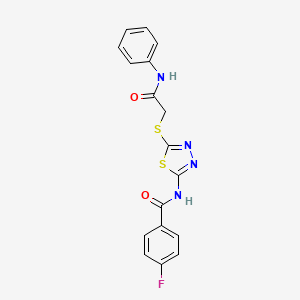
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933771.png)
![N-(benzo[d]thiazol-5-yl)-4-benzoylbenzamide](/img/structure/B2933772.png)
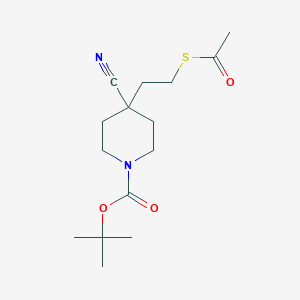
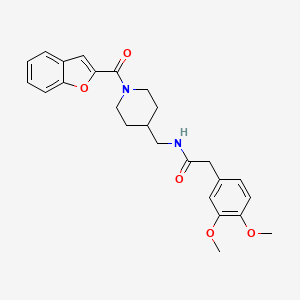
![2-amino-1-(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)ethanone](/img/structure/B2933775.png)
![1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-2-methoxyethanone](/img/structure/B2933777.png)
